N-(4-methoxyphenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)naphthalene-1-carboxamide: is an organic compound belonging to the class of naphthalene carboxamides. It is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-hydroxyphenyl)naphthalene-1-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)naphthalene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to its ability to inhibit the synthesis of essential cellular components in Mycobacterium species . Additionally, its herbicidal activity is linked to the inhibition of photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants .
Comparison with Similar Compounds
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(3-fluorophenyl)naphthalene-1-carboxamide
Comparison: N-(4-methoxyphenyl)naphthalene-1-carboxamide is unique due to the position and nature of its substituents. The 4-methoxy group enhances its lipophilicity and may influence its biological activity differently compared to its analogs with substitutions at other positions or with different substituents . For example, the 4-methyl analog shows different activity profiles against various bacterial strains .
Properties
CAS No. |
305849-08-5 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |
InChI Key |
OZXNXMKPQWUMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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